(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C9H17N3 . It is a solid substance and is closely related to other compounds such as "(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride" and "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(N(C(C)C)N=C1C)=C1CN
. This indicates that the molecule contains a pyrazole ring with isopropyl and methyl substituents, as well as a methanol group. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 167.25 . The InChI code for this compound is1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3
.
Scientific Research Applications
Synthesis and Derivatives
Novel Synthesis of Pyrazole Derivatives : A study by Hote and Lokhande (2014) discusses the synthesis of various pyrazole derivatives, including compounds related to (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. These compounds are synthesized through Knoevenagel/Michael/aldol reactions, indicating the versatility of such pyrazole compounds in chemical synthesis (Hote & Lokhande, 2014).
Preparation of Adamantyl-Imidazolyl Methanol : Gaynor, McIntyre, and Creutz (2023) described the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, showcasing the potential of these compounds as precursors in the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Computational and Theoretical Studies
- Computational Study on Pyrazolic Carboxylic α-Amino Esters : Mabrouk et al. (2020) conducted a computational study to develop an economical synthesis strategy for new pyrazolyl α-amino esters derivatives. This research demonstrates the computational approach's efficacy in designing reactions involving pyrazole alcohols like this compound (Mabrouk et al., 2020).
Extraction and Coordination Chemistry
- Liquid-Liquid Extraction of Metal Ions : Lamsayah et al. (2015) reported on the use of bidentate pyrazole ligands, including (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives, for extracting metal ions from aqueous solutions. Their study highlights the potential use of such compounds in selective extraction processes (Lamsayah et al., 2015).
Antimicrobial and Antifungal Applications
- Antifungal and Antibacterial Activities : Abrigach et al. (2016) synthesized tetradentate pyrazoly compounds, including this compound derivatives. They evaluated these compounds' antifungal and antibacterial activities, revealing specific antifungal properties (Abrigach et al., 2016).
Catalytic and Chemical Properties
- Catalytic Applications in Organic Synthesis : Research by Ye et al. (2017) involved a porous coordination framework utilizing 4-(3,5-dimethyl-1H-pyrazol-4-yl) benzoic acid, closely related to the compound . This study illustrates the catalytic and structural significance of such compounds in chemical synthesis (Ye et al., 2017).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The pyrazole ring structure allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property could potentially influence its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
Properties
IUPAC Name |
(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h6,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPUYBELYXWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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